![molecular formula C17H19ClN2O4 B2943432 (2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride CAS No. 219310-06-2](/img/structure/B2943432.png)
(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride
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Description
(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C17H19ClN2O4 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications
1. Alternative to Phenolation in Polybenzoxazine Synthesis
Study Overview
Phloretic acid, a phenolic compound, has been explored as a renewable alternative for phenolation in the synthesis of polybenzoxazines. This approach aims to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering sustainable alternatives to phenol. The study discusses the synthesis process and potential applications in materials science due to the specific properties of benzoxazine imparted to hydroxyl-bearing compounds or macromolecules (Acerina Trejo-Machin et al., 2017).
2. Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
Study Overview
The research explores the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties starting from 3-[(2-Hydroxyphenyl)amino]butanoic acids. These compounds showed significant antimicrobial activity against bacteria like Staphylococcus aureus and fungi like Candida tenuis, indicating potential uses in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
3. Synthesis and Resolution of Amino Acids for AM-Toxins
Study Overview
This research focuses on the synthesis and resolution of L-forms of specific amino acids, which are constituents in AM-toxins. The process includes saponification, decarboxylation, and resolution using acylase, highlighting a method to obtain these important amino acids in their L-forms for use in toxin-related studies (Y. Shimohigashi et al., 1976).
4. Selenium-containing Heterocycles Synthesis
Study Overview
This study discusses the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines from 3-amino-2-chloropyridine and aryl isoselenocyanates. The research provides insights into the reaction mechanisms and potential applications in developing novel selenium-containing compounds with diverse applications (P. Atanassov et al., 2003).
properties
IUPAC Name |
(2S)-2-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVHYOOEMTZRD-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.